molecular formula C18H16ClNO2S B3018940 2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole CAS No. 865658-28-2

2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole

Cat. No.: B3018940
CAS No.: 865658-28-2
M. Wt: 345.84
InChI Key: UCIJBZMHEPOCLH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methoxyphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenol in the presence of a base to form an intermediate. This intermediate is then reacted with thioamide and methyl iodide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-methylthiazole
  • 4-Methoxyphenylthiazole
  • 4-Chlorophenylthiazole

Uniqueness

2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole is unique due to the presence of both a chlorophenyl group and a methoxyphenoxy methyl group attached to the thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c1-12-17(11-22-16-9-7-15(21-2)8-10-16)23-18(20-12)13-3-5-14(19)6-4-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIJBZMHEPOCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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